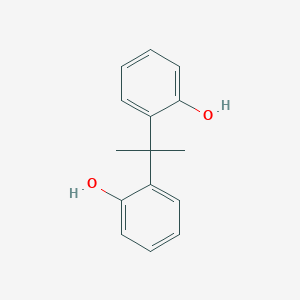

2,2'-isopropylidenediphenol

概述

描述

2,2-Bis(2-hydroxyphenyl)propane, commonly known as Bisphenol A, is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer goods such as water bottles, food containers, and medical devices .

准备方法

Synthetic Routes and Reaction Conditions: 2,2-Bis(2-hydroxyphenyl)propane is synthesized through the acid-catalyzed condensation reaction of phenol with acetone. The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst. The process can be summarized as follows:

2C6H5OH+CH3COCH3→(CH3)2C(C6H4OH)2+H2O

The reaction is carried out at elevated temperatures, usually between 60-80°C, and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2,2-Bis(2-hydroxyphenyl)propane involves continuous processes with large-scale reactors. The phenol and acetone are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted phenol, followed by crystallization to obtain the pure product .

化学反应分析

Types of Reactions: 2,2-Bis(2-hydroxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy compounds.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated bisphenol derivatives.

科学研究应用

Polymer Production

BPA is predominantly used in the synthesis of polycarbonate plastics and epoxy resins. These materials are known for their durability and heat resistance, making them suitable for various applications:

| Application Area | Description |

|---|---|

| Polycarbonate Plastics | Used in manufacturing optical disks (CDs, DVDs), safety glasses, and automotive components. |

| Epoxy Resins | Employed in coatings, adhesives, and composite materials used in aerospace and construction. |

Flame Retardants

BPA derivatives such as Tetrabromo Bisphenol A (TBBPA) are utilized as flame retardants in electronic products. TBBPA is recognized for its effectiveness in preventing fire hazards in circuit boards and other electronic components .

Environmental Impact Studies

Research has increasingly focused on the environmental implications of BPA due to its endocrine-disrupting properties. Studies have shown that BPA can leach from products into the environment, affecting wildlife and human health.

Case Studies

- A study published by the European Food Safety Authority (EFSA) highlighted the risks associated with dietary exposure to BPA, particularly its effects on reproductive health at low concentrations .

- Research conducted on aquatic ecosystems demonstrated that BPA contamination can disrupt hormonal functions in fish populations, leading to reproductive issues and population declines .

Health Sciences Applications

In health sciences, BPA is extensively studied for its potential effects on human health:

Toxicology Research

BPA has been linked to various health concerns including:

- Hormonal imbalances

- Increased risk of certain cancers

- Developmental issues in children

Numerous studies have examined BPA's toxicity levels and its implications for human exposure through food packaging and other consumer products.

Regulatory Actions

Due to its potential health risks, regulatory bodies like the FDA and ECHA have implemented restrictions on BPA use in food contact materials. The EFSA has established a tolerable daily intake (TDI) for BPA based on extensive toxicological research .

作用机制

The mechanism by which 2,2-Bis(2-hydroxyphenyl)propane exerts its effects involves its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This endocrine-disrupting activity is a major concern due to its potential impact on human health .

相似化合物的比较

Bisphenol F (4,4’-methylenediphenol): Similar structure but with a methylene bridge instead of an isopropylidene group.

Bisphenol S (bis(4-hydroxyphenyl)sulfone): Contains a sulfone group instead of an isopropylidene group.

Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane): Contains a hexafluoropropane group instead of an isopropylidene group.

Uniqueness: 2,2-Bis(2-hydroxyphenyl)propane is unique due to its widespread use and significant production volume. Its ability to form strong, durable plastics and resins makes it indispensable in various industries. its endocrine-disrupting properties also make it a subject of extensive research and regulatory scrutiny .

生物活性

2,2'-Isopropylidenediphenol, commonly known as Bisphenol A (BPA), is a synthetic organic compound primarily used in the production of polycarbonate plastics and epoxy resins. Its chemical structure consists of two phenolic groups connected by a carbon bridge, which contributes to its unique biological activity. BPA has garnered significant attention due to its endocrine-disrupting properties, raising concerns about its impact on human health and the environment.

Endocrine Disruption

BPA is recognized as an endocrine disruptor, meaning it can interfere with hormone systems. It exhibits structural similarity to estrogen and can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM) . This interaction can lead to various biological effects, including:

- Estrogenic Activity : BPA can mimic estrogen, potentially leading to reproductive and developmental issues.

- Androgen Receptor Antagonism : At higher concentrations, BPA can inhibit androgen receptors, affecting male reproductive health .

- Impact on Steroidogenesis : BPA influences steroid hormone production by affecting Leydig cell function and altering the expression of key enzymes involved in testosterone synthesis .

Cytotoxicity and Cell Proliferation

Research has demonstrated that BPA exhibits cytotoxic effects on various cell lines. The degree of toxicity often depends on the concentration and exposure duration. Key findings include:

- Cell Viability : Studies indicate that BPA reduces cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µM .

- Apoptosis Induction : BPA exposure has been linked to increased rates of apoptosis in certain cell types, suggesting a mechanism for its cytotoxic effects .

Case Study 1: Impact on Reproductive Health

A study involving prenatal exposure to BPA in rodents showed significant alterations in reproductive organ development and function. Female offspring exhibited early onset of puberty and altered estrous cycles, while males showed reduced sperm counts and altered testosterone levels .

Case Study 2: Developmental Neurotoxicity

Research has indicated that BPA exposure during critical periods of brain development can lead to neurobehavioral changes. In animal models, BPA has been associated with increased anxiety-like behaviors and impaired learning and memory functions .

The biological activity of BPA is mediated through several mechanisms:

- Receptor Binding : As mentioned earlier, BPA binds to estrogen receptors, mimicking estrogenic effects while also antagonizing androgen receptors.

- Gene Expression Modulation : BPA influences the expression of genes involved in hormone signaling pathways, leading to altered physiological responses.

- Oxidative Stress : BPA exposure has been linked to increased oxidative stress in cells, contributing to cellular damage and dysfunction .

Data Table: Biological Effects of BPA

属性

IUPAC Name |

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNNWDXHFBFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341939 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-72-0 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。